molecular formula C18H21ClN2O5 B4068208 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-1,2-oxazole-3-carboxamide

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B4068208
M. Wt: 380.8 g/mol
InChI Key: VTEBDMXYNMOQFK-UHFFFAOYSA-N
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Description

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenoxy group, a dioxane ring, and an oxazole carboxamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Oxazole Ring Formation: The phenoxy intermediate is then subjected to cyclization reactions to form the oxazole ring.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the phenoxy position.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethylphenol: A simpler phenolic compound with antimicrobial properties.

    1,4-dioxane: A common solvent with a similar dioxane ring structure.

    Oxazole derivatives: A class of compounds with diverse biological activities.

Uniqueness

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-1,2-oxazole-3-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs

Properties

IUPAC Name

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5/c1-11-5-13(6-12(2)17(11)19)25-10-14-7-16(21-26-14)18(22)20-8-15-9-23-3-4-24-15/h5-7,15H,3-4,8-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEBDMXYNMOQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=CC(=NO2)C(=O)NCC3COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-1,2-oxazole-3-carboxamide
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5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-1,2-oxazole-3-carboxamide
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5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-1,2-oxazole-3-carboxamide
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5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-1,2-oxazole-3-carboxamide
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5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-1,2-oxazole-3-carboxamide
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5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-1,2-oxazole-3-carboxamide

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